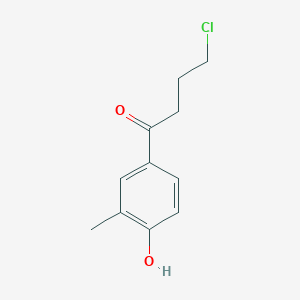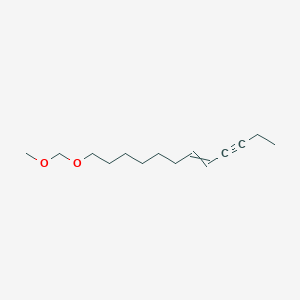
12-(Methoxymethoxy)dodec-5-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Methoxymethoxy)dodec-5-en-3-yne is an organic compound with the molecular formula C14H24O2. It is characterized by the presence of a methoxymethoxy group attached to a dodec-5-en-3-yne backbone. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(methoxymethoxy)dodec-5-en-3-yne typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group with a methoxymethyl (MOM) group, followed by the formation of the alkyne and alkene functionalities through various organic reactions such as elimination and coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
12-(Methoxymethoxy)dodec-5-en-3-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
12-(Methoxymethoxy)dodec-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-(methoxymethoxy)dodec-5-en-3-yne involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes that catalyze the addition or removal of functional groups.
Comparison with Similar Compounds
Similar Compounds
12-(Methoxymethoxy)dodec-3-ene: Similar structure but lacks the alkyne group.
5-Dodecen-3-yne, 12-(methoxymethoxy): Similar structure but with different positioning of the functional groups.
Uniqueness
12-(Methoxymethoxy)dodec-5-en-3-yne is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
114011-27-7 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
12-(methoxymethoxy)dodec-5-en-3-yne |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15-2/h6-7H,3,8-14H2,1-2H3 |
InChI Key |
APUDUUDQEGEFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC=CCCCCCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



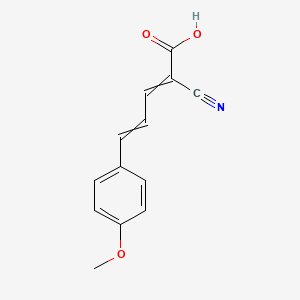
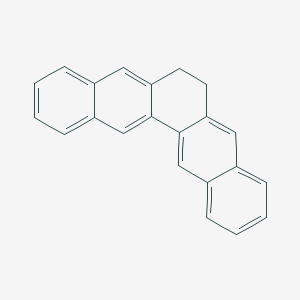
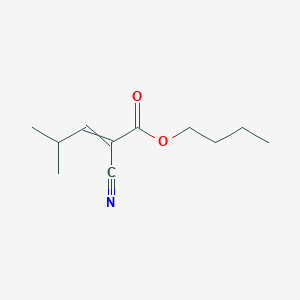
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)

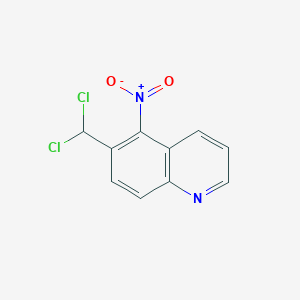
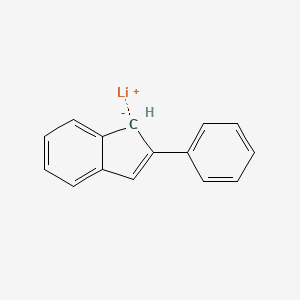
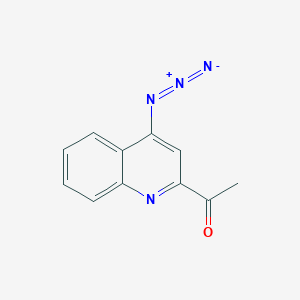

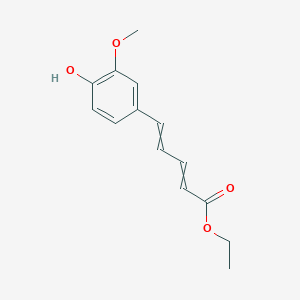
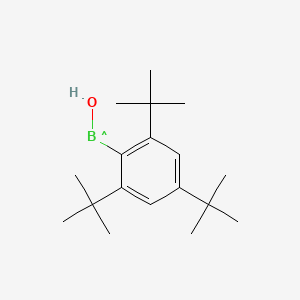
![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
